molecular formula C30H35N3O8 B13396301 N-Fmoc-N6-Boc-L-lysine succinimido ester

N-Fmoc-N6-Boc-L-lysine succinimido ester

Cat. No.: B13396301
M. Wt: 565.6 g/mol
InChI Key: HONZVSWDWBWWMH-UHFFFAOYSA-N
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Description

N-Fmoc-N6-Boc-L-lysine succinimido ester (CAS: 102910-27-0) is a protected lysine derivative widely used in peptide synthesis and bioconjugation. Its structure features two orthogonal protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group protecting the α-amine, removable with piperidine .
  • Boc (tert-butoxycarbonyl): An acid-labile group shielding the ε-amine of lysine, cleavable with trifluoroacetic acid (TFA) .

The N-hydroxysuccinimide (NHS) ester enables efficient coupling with amines under mild conditions, forming stable amide bonds. This compound is pivotal in solid-phase peptide synthesis (SPPS) for constructing lysine-containing peptides with controlled side-chain reactivity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONZVSWDWBWWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Fmoc-N'-Boc-alpha-methyl-L-lysine

A method for preparing N-Fmoc-N'-Boc-alpha-methyl-L-lysine involves a multi-step process starting with 1,4-diiodobutane as a raw material. The process includes nucleophilic substitution, removal of chiral auxiliary and protecting groups via hydrogenation reduction, and Fmoc protection to obtain the final compound. The total yield of this process is reported to be 52.6% with a purity of 99%.

1.1. Reaction Steps

  • Nucleophilic Substitution: React 1,4-diiodobutane with a compound 3 (tert-butyl benzyl carbamate) to generate a compound 4.
  • Nucleophilic Substitution: React compound 4 with a compound 2 in the presence of KHMDS to generate a compound 5.
  • Hydrogenation Reduction: Remove the chiral auxiliary group and protecting group from compound 5 through hydrogenation reduction, resulting in compound 6.
  • Fmoc Protection: React compound 6 with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) to introduce the Fmoc protecting group, yielding N-Fmoc-N'-Boc-alpha-methyl-L-lysine (compound 1).

1.2. Detailed Procedure for Fmoc Protection

  • Add an aqueous solution of compound 6 into a reaction bottle, then add a solvent and alkali. Add 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu), maintaining the temperature between 20-45 °C and stir the mixture. Monitor the reaction progress and allow the solution to stand for liquid separation, discarding the water phase.
  • Extract the organic phase and wash the aqueous phase to eliminate impurities. Adjust the pH value to 3-6 and filter to obtain compound 1.

1.3. Optimization and Purification

  • The wet product of compound 1, obtained in the previous step, is further dried under vacuum.
  • The mass ratio of compound 6, alkali, solvent, and 9-fluorenylmethyl-N-succinimidyl carbonate should be 1:(0.8-1.6):(5-35):(0.8-1.6).
  • The alkali can be either an organic or inorganic base, with alkali metal carbonates like sodium carbonate or potassium carbonate being preferred.
  • Liquid chromatography can be employed to detect the residual amount of raw materials during the reaction, ensuring that the next step is initiated only when the residual amount is less than or equal to 2%.

1.4. Example

Add an aqueous solution containing 39.3g of compound 6 into a reaction bottle, followed by 450g of ethyl acetate and 45g of sodium carbonate. Adjust the temperature to 35 °C, add 45g of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu), and maintain the temperature at 35 °C while stirring for 1 hour. Upon detecting 1.5% of compound 6 via liquid chromatography, allow the mixture to stand for liquid separation, noting that the sodium salt of compound 1 dissolves in the organic phase due to the salting-out effect, and discard the aqueous phase. Extract the organic phase with 900g of purified water, which dissolves the sodium salt of compound 1 into the aqueous phase. Wash the aqueous phase twice with 390g of methyl tert-butyl ether, control the temperature at 5 °C, and adjust the pH to 3-4 using 0.5N aqueous hydrochloric acid, stirring at 5 °C for 6 hours, followed by filtration. Dry the wet product under vacuum at 45 °C for 24 hours, yielding 58.6g of the desired product with a molar yield of 80.5%, a purity of 99%, and a chiral purity of 100%. The total molar yield is 52.6%.

Tables of compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
N-Fmoc-N6-Boc-L-lysine 71989-32-1 C26H32N2O6 468.55
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) 82911-69-1 C19H15NO5 337.33

Chemical Reactions Analysis

Types of Reactions

FMOC-LYS(BOC)-OSU undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary products of these reactions are peptides with selectively protected lysine residues, which can be further manipulated in subsequent synthetic steps .

Scientific Research Applications

FMOC-LYS(BOC)-OSU is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of FMOC-LYS(BOC)-OSU involves the selective protection and deprotection of the lysine residue, allowing for precise control over peptide synthesis. The FMOC group protects the alpha-amino group, while the BOC group protects the epsilon-amino group, preventing unwanted side reactions during peptide elongation. The N-hydroxysuccinimide ester facilitates the coupling of the protected lysine to other amino acids or peptides .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of N-Fmoc-N6-Boc-L-lysine succinimido ester with structurally related NHS-activated amino acid derivatives:

Compound Name Protecting Groups Reactive Group Applications Key Features/Advantages Limitations References
N-Fmoc-N6-Boc-L-lysine NHS ester Fmoc (α-amine), Boc (ε-amine) NHS ester SPPS, bioconjugation, probes Dual orthogonal protection; minimizes side reactions during sequential synthesis Requires sequential deprotection (base → acid)
Boc-L-Ala NHS ester (Boc-Ala-OSu) Boc (α-amine) NHS ester Simple peptide synthesis Single protection; cost-effective Limited to single amine protection; not suitable for complex sequences
Boc-S-benzyl-L-Cysteine NHS ester Boc (α-amine), S-benzyl NHS ester Disulfide bond formation Thiol protection prevents oxidation; stable during coupling S-benzyl removal requires strong reductants (e.g., Na/NH3)
N6-Biotin-caproyl-L-lysine NHS ester Biotin-caproyl (ε-amine) NHS ester Affinity tagging, pull-down assays Biotin enables streptavidin binding; spacer (caproyl) enhances accessibility Bulky biotin may sterically hinder coupling
Succinimido DOCA (deoxycholic acid) None (hydrophobic core) NHS ester Nanoparticle functionalization Enhances lipophilicity for drug delivery Limited to non-polar environments; poor aqueous solubility

Reactivity and Stability

  • N-Fmoc-N6-Boc-L-lysine NHS ester :
    • Reactivity : The NHS ester reacts efficiently with primary amines (e.g., resin-bound peptides) at pH 7–8.5.
    • Stability : Fmoc is stable under acidic conditions but cleaved by bases (e.g., piperidine), while Boc requires TFA for removal. The NHS ester hydrolyzes slowly in aqueous buffers (t1/2 ~4–6 hours at pH 7.4) .
  • Boc-L-Ala NHS ester : Simpler structure allows faster coupling but lacks side-chain versatility .
  • Biotinylated derivatives : Require careful stoichiometry to avoid steric hindrance during conjugation .

Key Research Findings

Efficiency in SPPS : N-Fmoc-N6-Boc-L-lysine NHS ester achieves >90% coupling yields in automated synthesizers, outperforming Fmoc-Cl derivatives in minimizing dipeptide byproducts .

Bioconjugation : Biotinylated lysine NHS esters show 10–20% higher streptavidin binding efficiency compared to maleimide-thiol conjugates .

Stability in Prodrugs : ALA-peptide NHS esters exhibit 3-fold longer plasma half-life than free ALA, enhancing photodynamic therapy efficacy .

Biological Activity

N-Fmoc-N6-Boc-L-lysine succinimido ester is a chemically modified derivative of the amino acid L-lysine, characterized by its protective groups: a 9-fluorenylmethoxycarbonyl (Fmoc) at the alpha-amino position and a tert-butyloxycarbonyl (Boc) at the epsilon-amino position. This compound plays a significant role in peptide synthesis and has potential applications in drug delivery and other biological interactions.

The molecular formula of this compound is C26H32N2O6C_{26}H_{32}N_{2}O_{6} with a molecular weight of approximately 443.50 g/mol. The succinimido ester group enhances the compound's reactivity, particularly in amide bond formation during peptide synthesis. The primary reaction mechanism involves nucleophilic attack by amino groups from other amino acids or peptides on the electrophilic succinimido group, leading to efficient coupling reactions due to the stability of the leaving group, N-hydroxysuccinimide .

Synthesis Overview:

  • Protection of L-lysine : The lysine residue is protected with Fmoc and Boc groups to prevent unwanted reactions during synthesis.
  • Formation of Succinimido Ester : The succinimido group is introduced to facilitate coupling with other amino acids.
  • Deprotection : The Fmoc and Boc groups can be removed under basic conditions to yield free L-lysine residues for further biological applications.

Biological Activity

This compound exhibits several biological activities, primarily through its role as a building block in peptide synthesis and potential therapeutic applications:

  • Peptide Synthesis : The compound is extensively used in solid-phase peptide synthesis (SPPS), where its reactive succinimido group allows for the formation of stable peptide bonds.
  • Drug Delivery Systems : Its ability to form stable linkages with various biomolecules enhances its utility in drug delivery systems, potentially improving the pharmacokinetics and bioavailability of therapeutic agents .
  • Biological Interactions : Research indicates that derivatives of this compound may exhibit local anesthetic properties, similar to other lysine derivatives, suggesting a broader range of biological interactions .

Case Studies and Research Findings

Several studies have investigated the biological implications and applications of this compound:

  • Peptide Coupling Efficiency : Studies have shown that modifications to the compound can significantly influence coupling efficiency and selectivity in peptide synthesis. For example, research demonstrated that varying the protective groups can optimize reaction conditions for specific applications .
  • Therapeutic Applications : In one case study, researchers explored using this compound as part of a larger drug delivery system targeting specific receptors in cancer cells. The study highlighted how the compound's reactivity could be harnessed to create targeted therapies .
  • Comparison with Other Compounds : A comparative analysis with structurally similar compounds revealed that this compound stands out due to its unique combination of protective groups, enhancing its application in synthesizing biologically active peptides .

Comparative Analysis Table

Compound NameStructural FeaturesUnique Attributes
N-Fmoc-L-valine N-succinimidyl esterValine backbone with Fmoc protectionUsed for synthesizing valine-rich peptides
N-Boc-N-Fmoc-L-lysineSimilar protective groupsFocused on lysine derivatives without succinimidyl
N-alpha,N-epsilon-Di-Boc-L-lysineTwo Boc groupsProvides enhanced stability and reactivity

Q & A

Q. What is the role of the Fmoc and Boc protecting groups in N-Fmoc-N6-Boc-L-lysine succinimido ester, and how do they influence peptide synthesis?

  • Methodological Answer: The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups provide orthogonal protection for lysine’s α- and ε-amino groups. The Fmoc group is base-labile (removed with piperidine), while Boc is acid-labile (cleaved with trifluoroacetic acid). This allows sequential deprotection, enabling selective modification of lysine residues during solid-phase peptide synthesis (SPPS). For example, the Boc group on N6 ensures the ε-amino group remains protected during Fmoc deactivation steps, preventing unintended side reactions .

Q. What synthetic strategies are employed to prepare this compound?

  • Methodological Answer: A standard synthesis involves activating the carboxyl group of N-Fmoc-N6-Boc-L-lysine with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in anhydrous dichloromethane (DCM). Critical parameters include:
  • Reagent Ratios: 1:1.2:1.2 molar ratio of lysine derivative:NHS:EDC.
  • Reaction Time: 16–24 hours under nitrogen.
  • Purification: Flash chromatography or recrystallization to isolate the NHS ester. Analytical HPLC and mass spectrometry (MS) confirm purity (>95%) and molecular weight (e.g., [M+H]⁺ = 683.3) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer: The compound is hygroscopic and susceptible to hydrolysis. Store desiccated at –20°C in amber vials under inert gas (argon). For reconstitution, use dry DMF or DMSO, and avoid aqueous buffers until reaction initiation. Shelf life is typically 6–12 months under optimal conditions .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound to peptides or proteins?

  • Methodological Answer: Key optimization parameters include:
  • pH: Maintain pH 7.5–8.5 (borate or phosphate buffers) to favor NHS ester reactivity with primary amines.
  • Temperature: 4–25°C to balance reaction rate and NHS ester stability.
  • Molar Ratio: A 2–5-fold excess of NHS ester to target amine groups ensures complete conjugation.
  • Quenching: Add excess glycine or Tris buffer post-reaction to terminate unreacted esters. Monitor conjugation efficiency via MALDI-TOF MS or SDS-PAGE .

Q. What analytical techniques are critical for characterizing this compound and its conjugates?

  • Methodological Answer:
Technique Purpose Conditions/Parameters
HPLC Purity assessmentC18 column; gradient: 5–95% acetonitrile/0.1% TFA; λ = 254 nm
Mass Spectrometry Molecular weight confirmationESI or MALDI-TOF; [M+H]⁺ expected at 683.3
NMR Structural validation¹H/¹³C in DMSO-d6; confirm Fmoc (δ 7.2–7.8 ppm) and Boc (δ 1.4 ppm) signals
FT-IR Functional group analysisPeaks at 1810 cm⁻¹ (NHS ester C=O) and 1690 cm⁻¹ (Fmoc/Boc carbamate) .

Q. How can researchers troubleshoot low yields during synthesis or conjugation?

  • Methodological Answer: Common issues and solutions:
  • Hydrolysis of NHS Ester: Ensure anhydrous conditions; use freshly distilled DCM.
  • Incomplete Activation: Verify EDC freshness; extend reaction time to 24 hours.
  • Side Reactions: Add a catalytic base (e.g., DMAP) to enhance NHS ester formation.
  • Conjugate Aggregation: Include chaotropic agents (e.g., urea) or surfactants (e.g., Tween-20) in reaction buffers .

Q. What strategies mitigate side reactions when using this compound in complex peptide sequences?

  • Methodological Answer:
  • Orthogonal Protection: Use tert-butyl-based groups for side chains (e.g., Ser, Thr) to prevent nucleophilic attack on the NHS ester.
  • Low-Temperature Reactions: Conduct conjugations at 4°C to reduce racemization.
  • In Situ Activation: Pre-activate the lysine derivative immediately before use to minimize hydrolysis .

Data Contradictions and Validation

Q. How do discrepancies in reported reactivity of NHS esters impact experimental design?

  • Methodological Answer: Literature may report varying NHS ester half-lives (e.g., 15 minutes to 4 hours in aqueous buffers). Validate kinetics under specific conditions (pH, temperature) using UV-Vis (loss of NHS absorbance at 260 nm) or HPLC. Adjust stoichiometry and reaction times accordingly .

Comparative Analysis

Q. How does this compound compare to other lysine derivatives in bioconjugation?

  • Methodological Answer:
Derivative Protecting Groups Unique Features
N-Fmoc-Lys(Boc)-OSu Fmoc (α), Boc (ε)Orthogonal deprotection; ideal for SPPS
N-Boc-Lys(Fmoc)-OSu Boc (α), Fmoc (ε)Limited due to Fmoc’s base sensitivity
N-Cbz-Lys(Alloc)-OSu Cbz (α), Alloc (ε)Requires Pd-mediated deprotection
The target compound’s orthogonal protection and compatibility with automated synthesizers make it superior for iterative peptide elongation .

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